Methyl 2-methylnonanoate
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Overview
Description
Methyl 2-methylnonanoate: is an organic compound with the molecular formula C₁₁H₂₂O₂ . It is an ester derived from the reaction of methanol and 2-methylnonanoic acid. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylnonanoate can be synthesized through the esterification of 2-methylnonanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction is as follows:
2-methylnonanoic acid+methanol→Methyl 2-methylnonanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of renewable resources and green chemistry principles is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylnonanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylnonanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-methylnonanoic acid and methanol.
Reduction: 2-methylnonanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 2-methylnonanoate has several applications in scientific research:
Flavor and Fragrance Industry: It is used as a flavoring agent due to its pleasant aroma.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: It is used in studies related to ester metabolism and enzymatic reactions.
Mechanism of Action
The mechanism of action of methyl 2-methylnonanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of 2-methylnonanoic acid and methanol. This process is facilitated by esterases and other hydrolytic enzymes.
Comparison with Similar Compounds
Methyl nonanoate: Similar structure but lacks the methyl group at the second position.
Methyl 2-nonenoate: Contains a double bond in the carbon chain.
Uniqueness: Methyl 2-methylnonanoate is unique due to the presence of the methyl group at the second position, which influences its chemical properties and reactivity. This structural difference can affect its aroma and its behavior in chemical reactions compared to similar compounds.
Properties
CAS No. |
56898-37-4 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
methyl 2-methylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
WYNTWOMMHWJBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C(=O)OC |
Origin of Product |
United States |
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